molecular formula C6H5ClN2O B1370317 5-Chloropyridine-2-carboxamide CAS No. 370104-72-6

5-Chloropyridine-2-carboxamide

Cat. No.: B1370317
CAS No.: 370104-72-6
M. Wt: 156.57 g/mol
InChI Key: ZBPYOEMMLMVVQT-UHFFFAOYSA-N
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Description

5-Chloropyridine-2-carboxamide (CAS 370104-72-6) is a versatile chemical building block with the molecular formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol . This compound is primarily used in the synthesis of pharmaceuticals, serving as a key intermediate in the development of drugs targeting neurological disorders and infections . Its structural properties are leveraged in agrochemical research for creating pesticides and herbicides . As a heterocyclic compound containing both amide and chloropyridine functional groups, it is a valuable scaffold in organic synthesis for the preparation of complex molecules . The product has a minimum purity of 97% and should be stored at 2-8°C . This chemical is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPYOEMMLMVVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619380
Record name 5-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370104-72-6
Record name 5-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Pyridine-2-carboxamide

The most straightforward preparation involves chlorination of pyridine-2-carboxamide using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This reaction typically proceeds under elevated temperatures to achieve selective substitution at the 5-position of the pyridine ring.

  • Reaction Conditions:
    • Reagents: POCl3 or SOCl2
    • Temperature: Elevated (typically reflux or above 80°C)
    • Solvent: Often chlorinated solvents or neat conditions
  • Outcome: Introduction of chlorine at the 5-position yielding 5-chloropyridine-2-carboxamide with moderate to high yield.

Amidation of 5-Chloropyridine-2-carboxylic Acid

An alternative approach involves the synthesis of 5-chloropyridine-2-carboxylic acid followed by amidation to form the carboxamide.

  • Synthesis of 5-Chloropyridine-2-carboxylic Acid:

    • Starting from 5-chloro-2-cyanopyridine, hydrolysis is carried out using sodium hydroxide in ethanol at 90–100°C for 1.5 hours.
    • The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.
    • The acid is isolated by acidification and recrystallization, achieving yields around 81.4%.
  • Amidation Step:

    • Conversion of the acid to the amide can be achieved by standard coupling methods or direct reaction with ammonia or ammonium salts under dehydrating conditions.

A patented method describes a two-step process involving:

  • Step 1: Formation of 2-(5-chloropyridine-2-yl)-1H-imidazoline intermediate

    • React 2-cyano-5-chloropyridine with 1,2-diaminoethane in the presence of an acid catalyst such as p-toluenesulfonic acid.
    • Conditions: Heating at 95–100°C with controlled addition of diaminoethane over 2–3 hours.
    • The intermediate precipitates and can be isolated in crystalline form.
    • Yield: Approximately 88%.
  • Step 2: Hydrolysis of the imidazoline intermediate

    • Hydrolyze the intermediate with a Lewis base such as sodium hydroxide under reflux for 4 hours.
    • Acidify the reaction mixture and isolate the product by filtration and washing.
    • This step yields N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide or related derivatives.

This method is scalable and suitable for industrial production due to the isolation of intermediates and controlled reaction parameters.

Step Reagents/Conditions Temperature Solvent(s) Yield (%) Notes
Chlorination of pyridine-2-carboxamide POCl3 or SOCl2 Reflux or >80°C Chlorinated solvents or neat Moderate to High Requires controlled temperature
Hydrolysis of 5-chloro-2-cyanopyridine NaOH in ethanol 90–100°C Ethanol + water ~81.4 TLC monitoring, acidification post-reaction
Amidation of 5-chloropyridine-2-carboxylic acid Ammonia or coupling agents (e.g., EDCI/HOBt) Room temp to reflux Polar aprotic solvents (DMF, THF) Variable Purity depends on coupling efficiency
Imidazoline intermediate formation 2-cyano-5-chloropyridine + 1,2-diaminoethane + p-TSA 95–100°C Toluene ~88 Controlled addition of diaminoethane
Hydrolysis of imidazoline intermediate NaOH reflux Reflux (100°C) Water High Followed by acidification and isolation
  • The chlorination method is direct but may require strict temperature control to avoid over-chlorination or side reactions.
  • Hydrolysis of the nitrile precursor (5-chloro-2-cyanopyridine) to the acid is efficient with yields above 80%, providing a reliable intermediate for further functionalization.
  • The imidazoline intermediate route offers high yields and is amenable to scale-up, making it attractive for industrial synthesis.
  • Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence yield and product purity.
  • Continuous flow reactors have been reported to improve control over chlorination reactions, enhancing yield and reproducibility in industrial setups.

The preparation of this compound is well-established through multiple synthetic routes:

  • Direct chlorination of pyridine-2-carboxamide.
  • Hydrolysis of 5-chloro-2-cyanopyridine to the carboxylic acid followed by amidation.
  • Formation and hydrolysis of a 2-(5-chloropyridine-2-yl)-1H-imidazoline intermediate.

Each method offers advantages depending on scale, desired purity, and available reagents. Analytical techniques such as NMR, IR, and TLC are essential for monitoring and confirming product formation. Industrial processes benefit from continuous flow and controlled reaction environments to maximize yield and consistency.

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyridine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), temperatures (room temperature to reflux).

    Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane), temperatures (0°C to room temperature).

    Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran), temperatures (0°C to room temperature).

Major Products:

    Substitution: Various substituted pyridine-2-carboxamides.

    Oxidation: Pyridine-2-carboxamide N-oxides.

    Reduction: Pyridine-2-carboxylamines.

Scientific Research Applications

5-Chloropyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloropyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .

Comparison with Similar Compounds

Structural Analogs with Chloropyridine Backbones

Several chloropyridine derivatives share structural motifs with 5-Chloropyridine-2-carboxamide, differing primarily in substituent groups:

Compound Name CAS Number Key Substituents Similarity Score Key Applications
This compound 370104-72-6 Cl (C5), CONH₂ (C2) 1.00 BACE-1 inhibitors, MAO inhibitors
Compound 3731-51-9 3731-51-9 Undisclosed (similar backbone) 0.82 Undisclosed
Compound 357287-88-8 357287-88-8 Undisclosed (modified side chain) 0.78 Kinase inhibition
(4-Methylpyridin-2-yl)methanamine dihydrochloride N/A CH₃ (C4), NH₂CH₂ (C2) 0.75 Biochemical probes

Structural Insights :

  • Compound 3731-51-9 : Likely retains the pyridine backbone but with alternative substituents, reducing its similarity to this compound by 18% .

Pharmacological Derivatives: Lazabemide Hydrochloride

Lazabemide hydrochloride (CAS 103878-83-7) is a derivative of this compound, modified with an aminoethyl group and hydrochloride salt. Key properties include:

Property This compound Lazabemide Hydrochloride
Molecular Formula C₆H₅ClN₂O C₈H₁₂Cl₂N₄O
Melting Point Not reported 397.4°C
LogP (Partition Coefficient) ~1.5 (estimated) 2.316
Hydrogen Bond Donors 2 3
Rotatable Bonds 1 3
Key Application Intermediate MAO-B inhibitor for Parkinson’s

Functional Differences :

  • The aminoethyl group in Lazabemide enhances water solubility and bioavailability compared to the parent compound, making it suitable for therapeutic use .
  • The hydrochloride salt further improves stability and absorption in physiological environments .

BACE-1 Inhibitors in Alzheimer’s Therapy

This compound derivatives demonstrate notable efficacy as BACE-1 inhibitors. Comparative data from crystallographic studies:

Inhibitor Complex (PDB ID) Compound Core Binding Score
6jsg (N-{3-[(4S)-...} This compound 83.89
4rcf (2-aminooxazoline derivative) Fluoroxanthene 83.85
3udq (Compound 13) Benzothiazine 83.80

Key Findings :

  • The this compound-based inhibitor (6jsg) exhibits superior binding affinity (83.89) compared to analogs, likely due to optimal halogen interactions with BACE-1’s catalytic site .
  • Substitution patterns (e.g., chlorine at C5) enhance hydrophobic interactions, while the carboxamide group stabilizes hydrogen bonding with Asp32 and Asp228 residues .

Comparative Analysis of Physicochemical Properties

Solubility and Stability

  • This compound: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the carboxamide group. Limited stability under acidic conditions.
  • Lazabemide Hydrochloride : Enhanced aqueous solubility (via hydrochloride salt) and stability at high temperatures (melting point 397.4°C) .
  • 5-Chloro-3-cyanopyridine (): The cyano group increases polarity but may reduce metabolic stability compared to carboxamide derivatives.

Bioactivity and Selectivity

  • MAO Inhibition: Lazabemide hydrochloride shows >100-fold selectivity for MAO-B over MAO-A, attributed to the aminoethyl side chain’s spatial orientation .
  • Kinase Inhibition : Compound 357287-88-8 (similarity 0.78) targets mTORC kinases, whereas this compound derivatives focus on BACE-1, highlighting substituent-driven selectivity .

Biological Activity

5-Chloropyridine-2-carboxamide is a pyridine derivative that has garnered attention for its diverse biological activities, particularly as an enzyme inhibitor. This article explores the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by a chlorine atom at the 5-position and a carboxamide group at the 2-position of the pyridine ring. Its molecular formula is C6H6ClN2O, and it has a molecular weight of 160.58 g/mol. The compound's structure is crucial for its biological activity, particularly its ability to interact with specific enzymes.

Target Enzyme: Urease

The primary target of this compound is urease , an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease can lead to reduced ammonia production, which is significant in various physiological and pathological contexts.

  • Inhibition Studies : The compound has shown significant inhibitory activity against urease, with an IC50 value reported at approximately 1.07 µM in certain derivatives .

Biochemical Pathways Affected

The inhibition of urease by this compound affects several biochemical pathways:

  • Reduction in ammonia levels, thereby decreasing cellular toxicity.
  • Modulation of cell signaling pathways related to inflammation and cancer progression.

The interaction between this compound and urease has been examined through various studies:

StudyIC50 Value (µM)Remarks
Reference 1.07 ± 0.043Most potent derivative against urease
Reference 18.93 ± 0.004General inhibition potential

These studies suggest that structural modifications can significantly enhance the inhibitory potency of this compound.

Case Studies

  • Urease Inhibition : A study demonstrated that derivatives of this compound exhibited varying degrees of urease inhibition, with specific substitutions leading to improved efficacy .
  • Anti-inflammatory Potential : Research indicated that compounds related to this compound can inhibit kinases involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits antimicrobial properties against various pathogens, indicating its utility in developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its ability to inhibit urease effectively. The compound's interactions with biological membranes and enzymes are crucial for its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloropyridine-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chloropyridine derivatives are often functionalized using carboxamide groups via amidation with activated carbonyl intermediates. Key parameters include temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., DMF or THF for polar aprotic conditions), and stoichiometric ratios of reagents like EDCI/HOBt for coupling efficiency. Reaction progress should be monitored via TLC or HPLC to optimize purity .
  • Data Consideration : Yield variations (e.g., 60–85%) may arise from competing side reactions, such as over-chlorination or hydrolysis. Purity can be confirmed via melting point analysis (e.g., 133–136°C for structurally related 2-amino-5-chloropyridine) and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and carboxamide NH₂ signals (δ 6.5–7.0 ppm). Cl substituents induce deshielding in adjacent carbons.
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 156.55 for C₆H₅ClN₂O) and fragmentation patterns.
    • Validation : Compare spectral data with NIST reference libraries or structurally analogous compounds like 2-amino-5-chloropyridine .

Q. How should researchers handle and store this compound to ensure stability?

  • Protocol : Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis. Use desiccants (e.g., silica gel) to avoid moisture absorption. For long-term storage, consider inert atmospheres (N₂ or Ar) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound derivatives?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR/IR data with X-ray crystallography (e.g., SHELX refinement for crystal structures). Discrepancies in bond lengths or angles may indicate polymorphism or solvate formation .
  • Dynamic NMR : Investigate conformational flexibility or tautomerism in solution that might explain spectral anomalies.
    • Case Study : For ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride (CAS 1243308-37-3), crystallographic data revealed planar amide geometry, whereas solution-phase NMR showed rotational restriction around the C–N bond .

Q. What strategies optimize the regioselectivity of this compound derivatization for drug discovery?

  • Experimental Design :

  • Directed Metalation : Use lithiating agents (e.g., LDA) at −78°C to target specific ring positions. Steric and electronic effects of the Cl and carboxamide groups influence reactivity.
  • Protection/Deprotection : Temporarily block the carboxamide with Boc groups to direct electrophilic substitution to the 3- or 4-position of the pyridine ring.
    • Data Analysis : Track regioselectivity via LC-MS and compare with computational models (e.g., DFT calculations for transition-state energies) .

Q. How do researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Protocol :

  • pH-Dependent Kinetics : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via UV-Vis (λ_max ~260 nm for pyridine derivatives) or HPLC.
  • Activation Energy Calculation : Use Arrhenius plots (k vs. 1/T) to predict shelf-life under varying temperatures.
    • Case Study : Analogous compounds like 2-amino-5-chloropyridine show stability up to 48 hours in pH 7.4 buffer but degrade rapidly in acidic conditions (pH < 3) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to correlate with experimental solubility data.
    • Application : These models can predict binding affinities in drug-target interactions, such as inhibition of kinase enzymes .

Data Analysis & Interpretation

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

  • Root-Cause Analysis :

  • DOE (Design of Experiments) : Vary factors like reaction time, catalyst loading, and solvent polarity to identify critical parameters.
  • Impurity Profiling : Use GC-MS or HPLC-MS to detect trace byproducts (e.g., dichlorinated byproducts or unreacted starting materials).
    • Mitigation : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of key intermediates .

Q. What statistical approaches are recommended for validating bioactivity data in studies involving this compound?

  • Framework :

  • Dose-Response Curves : Calculate IC₅₀/EC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include positive/negative controls (e.g., known kinase inhibitors).
  • ANOVA/T-Tests : Compare replicates to assess significance (p < 0.05). Report confidence intervals for potency metrics.
    • Ethics Note : Adhere to guidelines for pharmacological data reporting, as outlined in Ashford’s Dictionary and ICH protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Chloropyridine-2-carboxamide
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5-Chloropyridine-2-carboxamide

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